molecular formula C10H10N2O4S B2791182 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid CAS No. 851288-55-6

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Cat. No. B2791182
M. Wt: 254.26
InChI Key: LBBVGCAARWCOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, also known as CESBA, is a sulfamoylbenzoic acid derivative . It has gained significant attention in various fields of research due to its unique properties . The compound has a molecular weight of 254.27 .


Molecular Structure Analysis

The molecular formula of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is C10H10N2O4S . Unfortunately, the specific structural details or 3D model of the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is a powder at room temperature . It has a melting point of 240-241 degrees Celsius .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-cyanoethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBVGCAARWCOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

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